molecular formula C15H15BrO3 B5697838 [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol CAS No. 65341-82-4

[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol

Cat. No. B5697838
CAS RN: 65341-82-4
M. Wt: 323.18 g/mol
InChI Key: QIBAIRHXPRWLHK-UHFFFAOYSA-N
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Description

[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol, also known as BMM, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BMM is a phenolic molecule that belongs to the class of benzyl ethers. It has a molecular weight of 341.16 g/mol and a molecular formula of C15H15BrO3.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol can be synthesized through a multistep process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, which leads to the formation of this compound.

Scientific Research Applications

[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBAIRHXPRWLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358420
Record name STK195573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65341-82-4
Record name STK195573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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